molecular formula C21H21BrN2O2 B14393186 4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) CAS No. 88445-31-2

4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)

Cat. No.: B14393186
CAS No.: 88445-31-2
M. Wt: 413.3 g/mol
InChI Key: PNINICSXSYIKNF-UHFFFAOYSA-N
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Description

4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) is an organic compound characterized by the presence of bromine, methoxy, and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) typically involves the reaction of 4-bromoaniline with 3-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of reducing agents to ensure the complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) is unique due to its specific combination of bromine, methoxy, and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

88445-31-2

Molecular Formula

C21H21BrN2O2

Molecular Weight

413.3 g/mol

IUPAC Name

4-[(4-amino-2-methoxyphenyl)-(4-bromophenyl)methyl]-3-methoxyaniline

InChI

InChI=1S/C21H21BrN2O2/c1-25-19-11-15(23)7-9-17(19)21(13-3-5-14(22)6-4-13)18-10-8-16(24)12-20(18)26-2/h3-12,21H,23-24H2,1-2H3

InChI Key

PNINICSXSYIKNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C(C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)N)OC

Origin of Product

United States

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